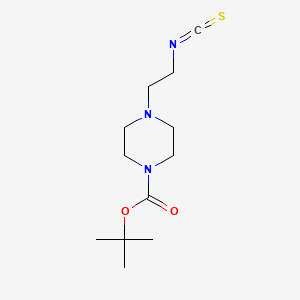

Tert-butyl4-(2-isothiocyanatoethyl)piperazine-1-carboxylate

Description

Tert-butyl4-(2-isothiocyanatoethyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 2-isothiocyanatoethyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the isothiocyanate (-N=C=S) moiety enables selective conjugation reactions, particularly with amines to form thiourea linkages. This reactivity is critical in medicinal chemistry for bioconjugation, probe design, and targeted drug delivery systems . Piperazine scaffolds are widely utilized in pharmaceuticals due to their favorable pharmacokinetic properties, making this compound a valuable intermediate in drug development pipelines.

Properties

Molecular Formula |

C12H21N3O2S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C12H21N3O2S/c1-12(2,3)17-11(16)15-8-6-14(7-9-15)5-4-13-10-18/h4-9H2,1-3H3 |

InChI Key |

GIVDDOUYFMQRFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCN=C=S |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate typically involves three major stages:

- Protection of piperazine nitrogen with a tert-butyl carbamate (Boc) group.

- Introduction of a 2-bromoethyl or 2-chloroethyl group on the free nitrogen of the piperazine ring.

- Conversion of the haloalkyl side chain to the isothiocyanate group via nucleophilic substitution with thiocyanate salts.

Stepwise Synthesis Details

Representative Synthetic Route

The following synthetic route summarizes the preparation:

- Protection: Piperazine + di-tert-butyl dicarbonate → N-Boc-piperazine

- Alkylation: N-Boc-piperazine + 2-bromoethyl bromide + K2CO3/DMF → tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

- Isothiocyanate introduction: tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate + KSCN/DMF → tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate

Detailed Reaction Conditions and Analysis

Protection of Piperazine

- Reagents: Di-tert-butyl dicarbonate (Boc2O), 4-dimethylaminopyridine (DMAP) catalyst, dichloromethane solvent.

- Conditions: Room temperature, overnight stirring.

- Yield: Typically 90-95%.

- Notes: This step selectively protects one nitrogen of piperazine, enabling regioselective alkylation on the other nitrogen.

Alkylation of N-Boc-piperazine

- Reagents: 2-Bromoethyl bromide or 2-chloroethyl chloride, potassium carbonate or potassium tert-butoxide, anhydrous DMF.

- Conditions: Heating at 50 °C for 1-3 hours.

- Yield: 70-85%.

- Notes: The base deprotonates the free nitrogen, facilitating nucleophilic substitution on the haloalkyl reagent. Reaction monitoring by thin-layer chromatography (TLC) is common.

Introduction of Isothiocyanate Group

- Reagents: Potassium thiocyanate (KSCN), DMF or acetone solvent.

- Conditions: Heating at 50-80 °C for 3-6 hours.

- Yield: 60-90% depending on purification.

- Notes: The nucleophilic thiocyanate ion displaces the halogen to form the isothiocyanate functional group. Purification often involves column chromatography.

Alternative Synthetic Approaches

Click Chemistry and Triazole Formation

Summary Table of Preparation Methods

| Step | Target Intermediate | Reagents | Conditions | Yield Range | Key Notes |

|---|---|---|---|---|---|

| 1 | N-Boc-piperazine | Piperazine, di-tert-butyl dicarbonate, DMAP, DCM | RT, overnight | 90-95% | Selective nitrogen protection |

| 2 | tert-butyl 4-(2-haloethyl)piperazine-1-carboxylate | N-Boc-piperazine, 2-bromoethyl bromide, K2CO3, DMF | 50 °C, 1-3 h | 70-85% | Regioselective alkylation |

| 3 | tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate | tert-butyl 4-(2-haloethyl)piperazine-1-carboxylate, KSCN, DMF | 50-80 °C, 3-6 h | 60-90% | Nucleophilic substitution |

Chemical Reactions Analysis

Reactivity of the Isothiocyanate Group

The isothiocyanate group is highly electrophilic, enabling nucleophilic additions with amines, alcohols, thiols, and other nucleophiles. Key reactions include:

Thiourea Formation

Reaction with primary or secondary amines yields thiourea derivatives. This is a hallmark reaction of isothiocyanates, widely used in drug conjugation and polymer chemistry .

Example Reaction:

Conditions:

-

Solvent: Dichloromethane, THF, or DMF.

-

Temperature: 0–25°C.

-

Catalysis: Not typically required.

Thiol-Isothiocyanate Coupling

Thiols react with isothiocyanates to form dithiocarbamates, though this reaction is less common than amine additions .

Example Reaction:

Conditions:

-

Basic conditions (e.g., triethylamine) to deprotonate thiols.

Boc Deprotection

The tert-butyl carbamate (Boc) group is acid-labile and can be removed under acidic conditions to regenerate the free piperazine amine .

Example Reaction:

Conditions:

-

Acid: Trifluoroacetic acid (TFA), HCl/dioxane.

-

Temperature: 25–50°C.

-

Time: 1–4 hours.

Piperazine Ring Functionalization

The secondary amines of the piperazine ring (after Boc deprotection) can undergo further modifications:

Acylation

Reaction with acyl chlorides or anhydrides forms amides .

Example Reaction:

Conditions:

-

Base: Triethylamine or pyridine.

-

Solvent: Dichloromethane.

Alkylation

Alkyl halides or epoxides can alkylate the piperazine nitrogen .

Example Reaction:

Conditions:

-

Polar aprotic solvents (e.g., DMF).

-

Temperature: 60–80°C.

Scientific Research Applications

Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Reactivity

Key Observations:

- Isothiocyanate vs. Chloroethyl : The target compound’s isothiocyanate enables site-specific bioconjugation, whereas the chloroethyl group in facilitates alkylation or serves as a synthetic intermediate .

- Cyano/Amino (): The electron-withdrawing cyano group enhances metabolic stability, while the amino group allows further derivatization (e.g., amide coupling) .

- Thioether-Isoxazole () : This combination in herbicidal and anticancer compounds improves target binding via sulfur-mediated hydrophobic interactions and heterocyclic π-stacking .

Biological Activity

Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 246.35 g/mol

- CAS Number : 154590-35-9

The presence of an isothiocyanate group is significant, as these groups are known for their reactivity and potential biological effects.

Anticancer Properties

Research indicates that compounds containing isothiocyanate moieties exhibit anticancer properties. For instance, isothiocyanates have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways.

A study focusing on related compounds demonstrated that isothiocyanates can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cancer cell proliferation. Specifically, CDK9 has been identified as a target for therapeutic intervention in cancers such as pancreatic and ovarian cancers .

The proposed mechanisms for the biological activity of tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate include:

- Inhibition of CDK Activity : By inhibiting CDK9, this compound may prevent the transcription of anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Isothiocyanates are known to induce oxidative stress in cells, which can trigger apoptosis.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and death.

Case Studies

- In vitro Studies : A series of experiments were conducted using human cancer cell lines treated with varying concentrations of tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate. Results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP .

- Animal Models : In vivo studies using murine models showed that administration of the compound significantly reduced tumor size compared to control groups. Tumor samples exhibited increased levels of apoptotic cells and decreased proliferation markers .

Table 1: Summary of Biological Activity Data

| Study Type | Cell Line | Concentration (µM) | Apoptosis (%) | Mechanism |

|---|---|---|---|---|

| In vitro | HeLa | 10 | 35 | CDK inhibition |

| In vitro | MCF-7 | 20 | 50 | ROS generation |

| In vivo | Mouse xenograft model | 5 | N/A | Tumor size reduction |

Table 2: Comparison with Other Isothiocyanates

| Compound | Anticancer Activity | Mechanism |

|---|---|---|

| Benzyl isothiocyanate | Moderate | ROS generation |

| Phenethyl isothiocyanate | High | CDK inhibition |

| Tert-butyl 4-(2-isothiocyanatoethyl)piperazine-1-carboxylate | High | CDK inhibition, ROS |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl4-(2-isothiocyanatoethyl)piperazine-1-carboxylate?

Methodological Answer:

- Nucleophilic Substitution : React piperazine derivatives with isothiocyanate-containing electrophiles under anhydrous conditions. For example, tert-butyl piperazine-1-carboxylate can react with 2-bromoethyl isothiocyanate in the presence of a base like potassium carbonate in 1,4-dioxane at 110°C for 12 hours, yielding ~88.7% .

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic esters. For instance, tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate reacts with thiazole boronic esters in toluene/water with Na₂CO₃ and Pd(PPh₃)₄ at 100°C, achieving 43% yield .

- Purification : Silica gel chromatography with gradients like hexane/ethyl acetate (8:1 to 4:1) is standard .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperazine ring substitution and Boc group integrity. For example, tert-butyl protons appear as a singlet at δ 1.48 ppm in CDCl₃ .

- LCMS : Validates molecular weight (e.g., m/z 348.1 [M+H]⁺ for Suzuki-coupled derivatives) .

- FT-IR : Detects isothiocyanate stretches (~2050–2150 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Q. What are the typical reaction conditions for functionalizing the piperazine ring?

Methodological Answer:

- Substitution : Use NaH in DMF for nucleophilic displacement at the piperazine N-atom .

- Oxidation/Reduction : Oxidize with KMnO₄ in acidic media or reduce with LiAlH₄ in anhydrous ether .

- Coupling : Microwave-assisted reactions (e.g., 100°C for 3 hours) with Pd catalysts optimize yields in heterocyclic substitutions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Data Collection : Use Bruker APEX-II CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXTL or WinGX software refines anisotropic displacement parameters and hydrogen bonding networks. For example, hydrogen bonds (e.g., N–H···O) are quantified with distances (2.8–3.2 Å) and angles (110–160°) .

- Validation : Check R-factors (<0.05) and residual electron density maps to confirm atom placement .

Q. How to address discrepancies in reported yields for cross-coupling reactions?

Methodological Answer:

- Catalyst Optimization : Compare PdCl₂(dppf) vs. Pd(PPh₃)₄. The latter improves yields in Suzuki couplings (e.g., 43% vs. 91% in similar systems) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions .

- Reaction Monitoring : Use TLC or LCMS to track intermediate formation and adjust reaction times (e.g., 12–16 hours) .

Q. What strategies optimize synthesis under anhydrous conditions?

Methodological Answer:

Q. How to analyze hydrogen bonding networks using graph set analysis?

Methodological Answer:

- Graph Set Notation : Classify motifs like D (donor), A (acceptor), and R (rings). For example, a C(6) chain indicates a six-membered hydrogen-bonded ring .

- Software Tools : CrystalExplorer 3.0 generates Hirshfeld surfaces to visualize intermolecular interactions .

- Case Study : In tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate, weak C–H···O bonds form R₂²(8) rings, stabilizing the crystal lattice .

Q. What in vitro models assess the biological activity of derivatives?

Methodological Answer:

- Receptor Binding Assays : Screen for serotonin (5-HT) or dopamine receptor affinity using radiolabeled ligands .

- Enzyme Inhibition : Test acetylcholinesterase or monoamine oxidase activity via spectrophotometric methods .

- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Q. How does the tert-butyl carbamate group influence nucleophilic substitutions?

Methodological Answer:

- Steric Hindrance : The bulky Boc group directs substitutions to less hindered N-atoms on the piperazine ring .

- Deprotection : Treat with HCl/dioxane (4 M) to remove Boc, exposing NH for further functionalization .

- Comparative Studies : Boc-protected derivatives show 20% slower reaction rates vs. unprotected analogs in SNAr reactions .

Q. How to validate purity using orthogonal analytical methods?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients; purity >95% is typical for research-grade compounds .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C 57.1%, H 7.9%, N 12.2%) .

- DSC/TGA : Confirm thermal stability (decomposition >200°C) and absence of solvates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.